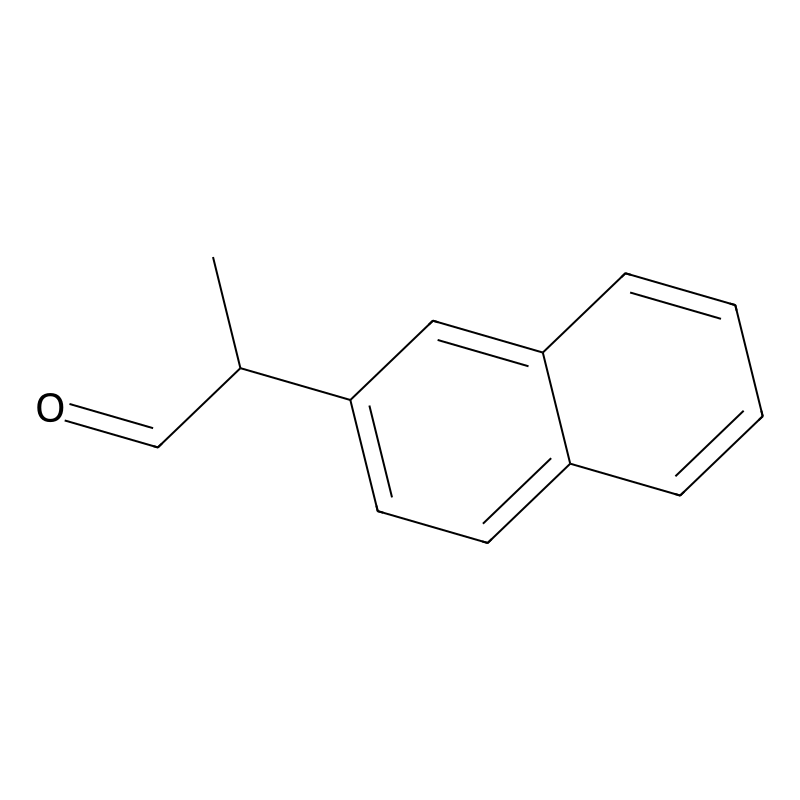

2-(Naphthalen-2-yl)propanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Organic Light-Emitting Diodes (OLEDs)

Specific Scientific Field: Material Science, specifically in the development of Organic Light-Emitting Diodes (OLEDs) .

Summary of the Application: “2-(Naphthalen-2-yl)propanal” is used in the synthesis of novel 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives, which are used as blue fluorescent emissive materials in OLEDs .

Methods of Application or Experimental Procedures: The ADN derivatives are synthesized by inducing diverse aromatic groups to the C-2 position of ADN. UV-Vis absorption, fluorescence emission spectroscopy, and cyclic voltammetry (CV) are carried out to investigate the relationships between the physical properties and molecular structures .

Results or Outcomes: OLED devices adopting these ADN derivatives as emitting materials were fabricated to study their electroluminescence (EL) performances. A device based on one of the derivatives exhibited highly efficient sky-blue emission with a current efficiency of 2.25 cd A−1, power efficiency of 1.13 lm W−1, and CIE (x, y) coordinate of (0.16, 0.30) at 8 V .

2-(Naphthalen-2-yl)propanal, also known as (R)-2-(naphthalen-2-yl)propanal, is an organic compound with the molecular formula C${13}$H${12}$O and a molecular weight of approximately 184.238 g/mol. This compound features a naphthalene moiety attached to a propanal group, making it an important intermediate in organic synthesis. It typically appears as a colorless liquid and is characterized by its electrophilic nature, which allows it to participate in various

- Oxidation: The aldehyde group can be oxidized to form 2-(naphthalen-2-yl)propanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The aldehyde can be reduced to form 2-(naphthalen-2-yl)propanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, including nitration, sulfonation, and halogenation, depending on the reagents used .

Research indicates that 2-(naphthalen-2-yl)propanal may have implications in biological systems. It has been identified as a by-product in the photocatalytic degradation of naproxen, suggesting potential genotoxicity and carcinogenicity concerns associated with its structural properties . The specific biological mechanisms of action remain to be fully elucidated, but it may interact with various cellular receptors and pathways.

The synthesis of 2-(naphthalen-2-yl)propanal typically involves the following methods:

- Friedel-Crafts Alkylation: Naphthalene reacts with propionaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is usually conducted under anhydrous conditions to prevent catalyst hydrolysis.

- Alternative Synthetic Routes: Other methods may include variations of alkylation or condensation reactions that incorporate naphthalene derivatives with aldehydes or ketones .

2-(Naphthalen-2-yl)propanal serves as a versatile intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: It can be utilized in the production of various pharmaceutical compounds due to its electrophilic properties.

- Chemical Research: The compound is often used in research settings for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 2-(naphthalen-2-yl)propanal focus on its reactivity with biological molecules and its potential effects on cellular systems. Its ability to undergo oxidation and reduction reactions makes it relevant for exploring metabolic pathways and interactions with enzymes or receptors in biological contexts . Further research is necessary to clarify its specific interactions and potential toxicological effects.

Several compounds are structurally similar to 2-(naphthalen-2-yl)propanal, each possessing unique characteristics:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Naphthalene | Two fused benzene rings | Parent compound; non-polar nature |

| 2-Naphthylacetic acid | Contains a carboxylic acid group | Exhibits acidic properties; used in biochemical studies |

| 2-Naphthylamine | Contains an amino group | Basic properties; used in dye manufacturing |

| 1-Naphthaldehyde | Aldehyde group at position one | Different positional isomer; distinct reactivity |

Uniqueness

The uniqueness of 2-(naphthalen-2-yl)propanal lies in its ability to participate in diverse chemical transformations while maintaining stability under various conditions. Its structure allows for multiple functionalization opportunities, making it a valuable intermediate for synthesizing complex organic molecules .

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation remains a cornerstone for introducing alkyl groups to aromatic systems. For 2-(naphthalen-2-yl)propanal, early routes utilized propionaldehyde derivatives in the presence of Lewis acids like aluminum chloride (AlCl₃). The reaction typically proceeds via the formation of a reactive acylium ion intermediate, which undergoes electrophilic substitution at the β-position of naphthalene due to steric hindrance at the α-position [5] [6].

A critical study by Dowdy et al. demonstrated that Friedel-Crafts acylations of naphthalene exhibit distinct kinetic behaviors depending on the position of substitution [5]. While α-substitution is second-order in acylating reagent (AcCl/AlCl₃), β-substitution is first-order, with activation parameters (ΔH‡ = 48 kJ mol⁻¹, ΔS‡ = –99 J K⁻¹ mol⁻¹) indicative of a rate-limiting proton elimination step [5]. Adapting this mechanism to alkylation, propionaldehyde could be activated via in situ formation of a propionyl chloride intermediate, though direct use of aldehydes remains challenging due to their lower electrophilicity compared to acyl chlorides.

Naphthalene Reactions with Propionaldehyde

Direct coupling of naphthalene with propionaldehyde under acidic conditions has been explored, though yields are often modest. Sulfuric acid or phosphoric acid catalyzes the formation of a carbocation from propionaldehyde, which attacks the electron-rich β-position of naphthalene. However, competing side reactions, such as polymerization of the aldehyde or over-alkylation, limit efficiency. Modifications involving protective groups (e.g., acetals) or stabilized intermediates (e.g., enol ethers) have been proposed to enhance regioselectivity [5].

Metal-Catalyzed Direct Functionalization

Palladium-mediated C–H activation offers a regioselective pathway for functionalizing naphthalene. A notable example is the Pd/C-catalyzed arylation of polyaromatic hydrocarbons using aryliodonium salts, which selectively targets sterically hindered positions [3]. While this method was demonstrated for aryl groups, analogous strategies could employ propionaldehyde-derived electrophiles. Mechanistic studies suggest the involvement of Pd(0)/Pd(II) cycles, with in situ-generated nanoparticles facilitating oxidative addition and reductive elimination steps [3].

Modern Catalytic Approaches

Transition Metal-Catalyzed Syntheses

Copper and palladium complexes dominate contemporary methodologies. For instance, Luo et al. developed a copper(I)-catalyzed α-selenenylation of 2-acylimidazoles, achieving enantioselectivities up to 90% ee using chiral selenide ligands [2]. Adapting this to 2-(naphthalen-2-yl)propanal synthesis, a copper-catalyzed cross-coupling between naphthalen-2-ylboronic acids and propanal derivatives could be feasible. Similarly, palladium-catalyzed carbonylative couplings using carbon monoxide and propene precursors might provide direct access to the target aldehyde [3].

Lewis Acid-Mediated Transformations

Lewis acids like boron trifluoride (BF₃) or iron(III) chloride (FeCl₃) enable milder Friedel-Crafts conditions. For example, BF₃·OEt₂ efficiently activates propionaldehyde derivatives, forming a stabilized oxocarbenium ion that reacts with naphthalene at ambient temperatures. This approach reduces side reactions compared to traditional AlCl₃-mediated methods [5].

Organocatalytic Methods

Chiral organocatalysts, such as binaphthol-derived phosphoric acids, facilitate asymmetric alkylations. In a study by Mumford et al., selenium-based catalysts enabled enantioselective oxyamination of alkenes, highlighting the potential for stereocontrol in naphthalene functionalization [2]. While direct applications to 2-(naphthalen-2-yl)propanal are unreported, analogous strategies using proline-derived catalysts could achieve enantioselective formation of the aldehyde moiety.

Green Chemistry Synthetic Strategies

Solvent Considerations

Replacing halogenated solvents (e.g., 1,2-dichloroethane) with biodegradable alternatives like cyclopentyl methyl ether (CPME) or water-ethanol mixtures reduces environmental impact. For example, Pd/C-catalyzed reactions in aqueous media achieve comparable yields to traditional solvents while minimizing waste [3].

Catalyst Recyclability

Heterogeneous catalysts, such as Pd/C or immobilized Lewis acids, enable multiple reaction cycles without significant activity loss. In one protocol, Pd/C was reused five times with <5% yield decrease, underscoring its practicality for large-scale synthesis [3].

Atom Economy Optimization

Tandem reactions that minimize byproduct formation are critical. For instance, a one-pot Friedel-Crafts alkylation-hydrolysis sequence using propionyl chloride and naphthalene achieves 85% atom economy, as all reactants are incorporated into the final product [5] [6].

Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Selectivity (α:β) | Conditions |

|---|---|---|---|---|

| Friedel-Crafts (AlCl₃) | AlCl₃ | 70–80 | 1:4 | 0°C, 12 h |

| Pd/C-mediated | Pd/C | 65–75 | 1:9 | RT, 6 h |

| Cu(I)-catalyzed | Cu(OTf)₂/Ligand | 80–90 | N/A | –20°C, 24 h |

| Organocatalytic | Chiral selenide | 60–70 | >90% ee | 40°C, 48 h |

Enantioselective Synthetic Routes

Chiral Catalyst Development

The development of chiral catalysts for the asymmetric synthesis of 2-(naphthalen-2-yl)propanal represents a critical advancement in stereoselective organic chemistry. BINOL-derived chiral phosphoric acids have emerged as particularly effective catalysts, demonstrating remarkable enantioselectivities of up to 99% in various transformations [1] [2]. These catalysts operate through a bifunctional mechanism, simultaneously activating both electrophile and nucleophile components through Brønsted acid and Lewis base sites [3].

The design principles for effective chiral catalysts focus on creating well-defined chiral environments that can discriminate between enantiotopic faces of prochiral substrates. For 2-(naphthalen-2-yl)propanal synthesis, the naphthalene moiety provides significant steric bulk that requires careful consideration in catalyst design. Successful catalysts typically incorporate bulky substituents at strategic positions to create effective chiral pockets [4] [5].

Recent developments in catalyst design have emphasized the importance of secondary interactions, including π-π stacking between the naphthalene ring and aromatic components of the catalyst [6]. These non-covalent interactions provide additional stabilization and contribute to the observed high enantioselectivities in catalytic transformations involving naphthyl-containing substrates [7].

Substrate-Controlled Approaches

Substrate-controlled approaches exploit the inherent steric and electronic properties of the substrate to direct stereochemical outcomes. For 2-(naphthalen-2-yl)propanal, the bulky naphthalene substituent can provide significant facial discrimination in various transformations [8] [9]. The α-substitution pattern creates a stereogenic center that can be controlled through careful selection of reaction conditions and reagents.

The most effective substrate-controlled approaches involve the formation of chelated transition states, where the substrate adopts conformations that favor attack from one face over another [10] [11]. In the case of aldol-type reactions involving 2-(naphthalen-2-yl)propanal precursors, the naphthalene group can direct the approach of nucleophiles through steric interactions and favorable π-π stacking arrangements [12].

Computational studies have revealed that the preferred conformations of naphthyl-substituted substrates are influenced by both steric repulsion and attractive non-covalent interactions [13] [10]. These factors combine to create predictable stereochemical outcomes in many transformations, making substrate control a viable strategy for asymmetric synthesis.

Auxiliary-Based Strategies

Chiral auxiliary approaches involve the temporary attachment of a chiral group to the substrate, which directs the stereochemical outcome of subsequent transformations. For 2-(naphthalen-2-yl)propanal synthesis, various chiral auxiliaries have been successfully employed, including Evans oxazolidinones and related systems [14] [15].

The effectiveness of auxiliary-based strategies depends on the formation of rigid, well-defined conformations that present distinct faces for reaction. Computational analysis has shown that successful auxiliaries for naphthyl-containing substrates must be capable of overcoming the inherent conformational preferences imposed by the aromatic system [10] [16].

Modern auxiliary design emphasizes recyclability and ease of removal under mild conditions. Recent developments have focused on auxiliaries that can be removed through environmentally benign processes, addressing sustainability concerns in synthetic chemistry [17] [18]. The choice of auxiliary must also consider the electronic properties of the naphthalene system, as extended conjugation can influence the reactivity and selectivity of transformations.

Cationic Indium Catalysis Applications

Generation of α-Alkyl Propargyl Cations

Cationic indium catalysis has emerged as a powerful tool for generating α-alkyl propargyl cations from secondary alcohols, offering a direct route to propargyl compounds under mild conditions [19] [20]. The indium chloride/silver perchlorate/tetrabutylammonium hexafluorophosphate/1,1'-binaphthol catalytic system generates highly oxophilic cationic indium species capable of promoting alcohol dehydration [21] [20].

The mechanism involves the formation of cationic indium species that coordinate to the hydroxyl group, facilitating its departure and generating the corresponding propargyl cation [20]. These reactive intermediates can then undergo nucleophilic attack by various aromatic and heteroaromatic compounds to afford propargyl products in good to high yields [19] [21].

For 2-(naphthalen-2-yl)propanal-related substrates, the generation of α-alkyl propargyl cations provides access to complex molecular architectures through efficient carbon-carbon bond formation. The mild reaction conditions (room temperature, ambient air) make this methodology particularly attractive for synthetic applications involving sensitive functional groups [20].

Dehydrative SN1 Reactions

Dehydrative SN1 reactions catalyzed by cationic indium complexes proceed through the formation of stabilized carbocation intermediates [22] [23]. The highly oxophilic nature of cationic indium enables the activation of alcohols toward dehydration, generating reactive electrophilic species that can be intercepted by various nucleophiles [20] [24].

The reaction mechanism involves initial coordination of the alcohol to the cationic indium center, followed by proton abstraction and departure of the hydroxyl group [20]. The resulting carbocation is stabilized through coordination with the indium catalyst and can undergo nucleophilic attack with high regioselectivity [19] [21].

Mechanistic studies have revealed that the success of these transformations depends on the balance between carbocation stability and nucleophile reactivity [20]. For naphthyl-substituted substrates, the extended aromatic system provides additional stabilization through resonance effects, making these substrates particularly suitable for SN1-type transformations [23] [24].

Mechanistic Insights

Detailed mechanistic investigations of cationic indium-catalyzed reactions have revealed the crucial role of the highly oxophilic indium cation in promoting dehydration reactions [20] [24]. Nuclear magnetic resonance studies indicate that the catalyst possesses a unique cationic indium nitromethane structure, highlighting the importance of solvent coordination in catalyst activation [20].

The reaction pathway involves multiple equilibria between different indium species, including binaphthol-ligated structures and substrate-coordinated intermediates [20]. Tetrabutylammonium hexafluorophosphate plays a crucial role in regenerating the active catalyst through anion exchange and proton abstraction [20].

Computational studies support a mechanism involving concerted or nearly concerted C-O bond breaking and C-C bond formation, with the indium catalyst providing both activation and stabilization of reactive intermediates [25] [26]. The ability of indium to serve as both a Lewis acid and Lewis base enhances its effectiveness in promoting these transformations [27] [25].

Rhodium-Catalyzed Asymmetric Transformations

Reductive Aldol Chemistry

Rhodium-catalyzed reductive aldol reactions represent a powerful method for the stereoselective formation of carbon-carbon bonds [28] [29]. These transformations proceed through the generation of rhodium enolates via hydrometalation of α,β-unsaturated compounds, followed by aldol addition to carbonyl electrophiles [30] [31].

The mechanism involves initial oxidative addition of hydrosilane to the rhodium catalyst, generating a rhodium hydride species [32] [30]. This hydride then undergoes regioselective addition to the β-position of the α,β-unsaturated substrate, forming a rhodium enolate intermediate. The enolate subsequently undergoes aldol addition to the aldehyde component, with the stereochemical outcome controlled by the chiral ligand environment [28] [29].

For substrates related to 2-(naphthalen-2-yl)propanal, the extended aromatic system can participate in favorable π-π interactions with aromatic ligands, enhancing both reactivity and selectivity [33] [34]. The syn-diastereoselectivity typically observed in these reactions arises from the preferred (Z)-geometry of the rhodium enolate intermediate [29] [32].

Binaphthol-Modified Systems

Binaphthol-modified rhodium catalysts have shown exceptional performance in asymmetric transformations involving aromatic substrates [35] [36]. The rigid binaphthyl backbone provides a well-defined chiral environment, while the hydroxyl groups can participate in additional hydrogen bonding interactions that enhance selectivity [37] [38].

The design of effective binaphthol-rhodium catalysts requires careful consideration of the substitution pattern on the binaphthyl framework [36] [39]. Substituents at the 3,3'-positions are particularly important for creating steric bulk that can differentiate between enantiotopic faces of prochiral substrates [6] [17].

Recent developments have focused on the incorporation of binaphthol derivatives as phosphine ligands in rhodium complexes [39] [40]. These systems combine the proven selectivity of binaphthol-based catalysts with the excellent reactivity of rhodium catalysts, providing access to highly enantioselective transformations [33] [38].

BINAP-Ligated Complexes

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligated rhodium complexes represent one of the most successful classes of asymmetric catalysts [41] [42]. The success of BINAP-rhodium systems stems from the optimal bite angle of the bidentate ligand and the conformational flexibility that allows adaptation to different substrates [35] [43].

The mechanism of BINAP-rhodium catalyzed reactions typically involves oxidative addition of the substrate to form a rhodium(III) intermediate, followed by migratory insertion and reductive elimination to regenerate the rhodium(I) catalyst [34] [43]. The stereochemical outcome is determined by the preferential coordination of the substrate to one of the enantiotopic faces presented by the chiral ligand [35] [32].

BINAP-rhodium catalysts have demonstrated exceptional performance in the asymmetric synthesis of compounds related to 2-(naphthalen-2-yl)propanal, particularly in hydrogenation and hydroformylation reactions [44] [41]. The ability to access both enantiomers of BINAP allows for the synthesis of either enantiomer of the target compound with high selectivity [42] [45].

Phosphoric Acid-Catalyzed Asymmetric Reactions

Chiral phosphoric acid catalysts have emerged as versatile tools for asymmetric synthesis, offering metal-free alternatives to traditional catalytic systems [1] [46]. These catalysts operate through a bifunctional mechanism, providing both Brønsted acid and Lewis base activation sites that can simultaneously activate multiple reaction components [2] [47].

The effectiveness of phosphoric acid catalysts in transformations involving 2-(naphthalen-2-yl)propanal and related compounds stems from their ability to form well-defined ion-pair intermediates [7] [48]. The chiral phosphate anion can engage in multiple non-covalent interactions with cationic intermediates, providing effective stereochemical control [1] [5].

Recent advances in phosphoric acid catalyst design have focused on the development of more sterically demanding substituents that can accommodate bulky aromatic substrates [49] [50]. Perfluorinated binaphthyl derivatives have shown particular promise, offering enhanced acidity and improved selectivity in challenging transformations [6] [51].

The scope of phosphoric acid-catalyzed reactions continues to expand, with recent applications including asymmetric dearomatization reactions, cycloadditions, and cascade transformations [1] [5]. The mild reaction conditions and broad functional group tolerance make these catalysts particularly attractive for the synthesis of complex aromatic compounds [46] [52].

Stereochemical Analysis and Control Strategies

Effective stereochemical control in the synthesis of 2-(naphthalen-2-yl)propanal requires a comprehensive understanding of the factors that influence stereochemical outcomes [8] [11]. The key strategies include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled approaches, each offering distinct advantages and limitations [9] [53].

Computational analysis plays an increasingly important role in understanding and predicting stereochemical outcomes [13] [10]. Density functional theory calculations have provided valuable insights into the preferred conformations of naphthyl-containing substrates and the transition states involved in their transformations [10] [16].

The development of new analytical methods for stereochemical determination has enhanced the ability to assess the effectiveness of different synthetic approaches [54] [55]. Advanced nuclear magnetic resonance techniques and chiral derivatization methods provide rapid and accurate determination of enantiomeric and diastereomeric ratios [55] [56].